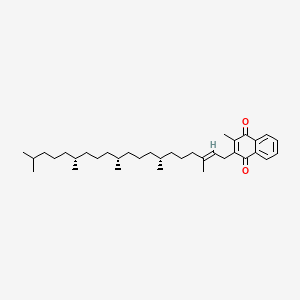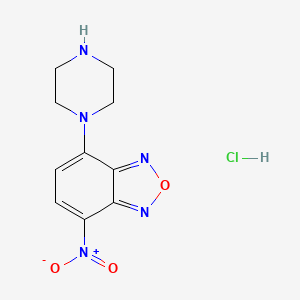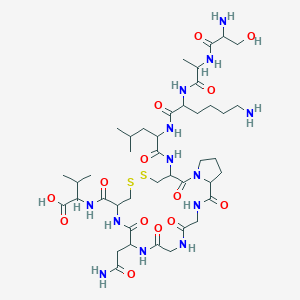
H-Ser-Ala-Lys-Leu-Cys(1)-Pro-Gly-Gly-Asn-Cys(1)-Val-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Ser-Ala-Lys-Leu-Cys(1)-Pro-Gly-Gly-Asn-Cys(1)-Val-OH is a peptide with a molecular formula of C45H76N12O14S2. It is commonly known as SAKLPGNVCV and is a synthetic peptide that has been used in various scientific research studies. The peptide has gained significant attention due to its potential therapeutic applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of H-Ser-Ala-Lys-Leu-Cys(1)-Pro-Gly-Gly-Asn-Cys(1)-Val-OH is not fully understood. However, it has been reported to interact with various proteins and enzymes in the body. The peptide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and inflammation. It has also been reported to inhibit the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
H-Ser-Ala-Lys-Leu-Cys(1)-Pro-Gly-Gly-Asn-Cys(1)-Val-OH has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the activity of MMPs. The peptide has also been shown to induce apoptosis in cancer cells and inhibit their growth. Additionally, it has been reported to have antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using H-Ser-Ala-Lys-Leu-Cys(1)-Pro-Gly-Gly-Asn-Cys(1)-Val-OH in lab experiments include its ease of synthesis, high purity, and stability. The peptide can be synthesized using solid-phase peptide synthesis, which is a well-established method in the field of peptide chemistry. The peptide is also stable under a wide range of conditions, making it suitable for use in various experiments.
The limitations of using H-Ser-Ala-Lys-Leu-Cys(1)-Pro-Gly-Gly-Asn-Cys(1)-Val-OH in lab experiments include its cost and limited availability. The peptide is relatively expensive to synthesize, and its availability may be limited due to the specialized equipment and expertise required for its synthesis.
Direcciones Futuras
There are several future directions for research on H-Ser-Ala-Lys-Leu-Cys(1)-Pro-Gly-Gly-Asn-Cys(1)-Val-OH. One area of research could be the development of new drugs based on the peptide's mechanism of action. Another area of research could be the investigation of the peptide's potential therapeutic applications in the treatment of various diseases. Additionally, the peptide could be used as a tool for studying protein-protein interactions and for developing new drugs.
Métodos De Síntesis
The synthesis of H-Ser-Ala-Lys-Leu-Cys(1)-Pro-Gly-Gly-Asn-Cys(1)-Val-OH is carried out using solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid support. The peptide is synthesized in a C-terminal to N-terminal direction, and the final product is obtained after cleavage from the solid support. The purity of the peptide is determined using high-performance liquid chromatography (HPLC) and mass spectrometry.
Aplicaciones Científicas De Investigación
H-Ser-Ala-Lys-Leu-Cys(1)-Pro-Gly-Gly-Asn-Cys(1)-Val-OH has been used in various scientific research studies. It has been investigated for its potential therapeutic applications in the treatment of cancer, inflammation, and infectious diseases. The peptide has also been used as a tool for studying protein-protein interactions and for developing new drugs.
Propiedades
IUPAC Name |
(2S)-2-[[(3R,8R,11S,20S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-11-(2-amino-2-oxoethyl)-2,10,13,16,19-pentaoxo-5,6-dithia-1,9,12,15,18-pentazabicyclo[18.3.0]tricosane-8-carbonyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H71N13O14S2/c1-20(2)13-25(51-36(62)24(9-6-7-11-43)50-34(60)22(5)48-35(61)23(44)17-56)37(63)53-28-19-71-70-18-27(39(65)54-33(21(3)4)42(68)69)52-38(64)26(14-30(45)57)49-32(59)16-46-31(58)15-47-40(66)29-10-8-12-55(29)41(28)67/h20-29,33,56H,6-19,43-44H2,1-5H3,(H2,45,57)(H,46,58)(H,47,66)(H,48,61)(H,49,59)(H,50,60)(H,51,62)(H,52,64)(H,53,63)(H,54,65)(H,68,69)/t22-,23-,24-,25-,26-,27-,28-,29-,33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUVIBOHPJFWDA-CSJBYALQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)CNC(=O)CNC(=O)C2CCCN2C1=O)CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)CNC(=O)[C@@H]2CCCN2C1=O)CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H71N13O14S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1046.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ser-ala-alloresact | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


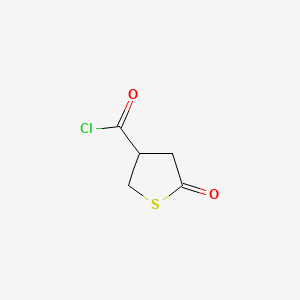
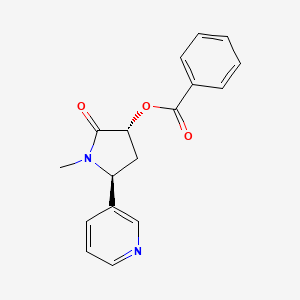
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide](/img/structure/B586091.png)
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone](/img/structure/B586092.png)

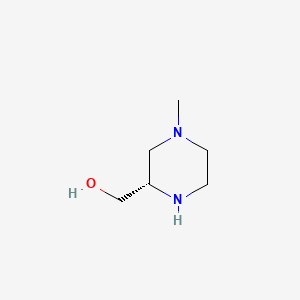
![N,N-Dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetamide](/img/structure/B586096.png)
